molecular formula C9H10O3 B8583936 1-(4-Hydroxyphenoxy)propan-2-one

1-(4-Hydroxyphenoxy)propan-2-one

Cat. No. B8583936
M. Wt: 166.17 g/mol
InChI Key: HLZVAIIBXLTWFO-UHFFFAOYSA-N
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Patent
US05187190

Procedure details

Methyllithium (140 ml of 1.5 molar lithium bromide complex in diethyl ether) was added to a stirred solution of 4-hydroxyphenoxyacetic acid (7.6 g) in anhydrous tetrahydrofuran (500 ml) at 0°-10° C. under argon. The reaction mixture was stirred for 40 hours at 22° C., cooled in an ice-bath and chlorotrimethylsilane (39 ml) was added over 15 minutes. The temperature was allowed to rise to 22° C. and the reaction mixture was poured into 1N hydrochloric acid (360 ml) and stirred for 30 minutes. The product was extracted into ethyl acetate (4×200 ml) and the combined extracts washed with aqueous sodium bicarbonate (2×300 ml), brine (100 ml), dried and the solvent removed under reduced pressure. The crude ketone was purified by chromatography using 31/2% tetrahydrofuran in dichloromethane as eluent. The appropriate fractions were combined and evaporated to yield 1-(4-hydroxyphenoxy)propan-2-one (2.0 g) as a white solid, m.p. 110°-112° C. (from ethyl acetate); microanalysis: found C, 65.5; H, 6.1%; required for C9H10O3 : C, 65.1; H, 6.0%. (A similar procedure for the preparation of methyl ketones is described by G. M. Rubottom and Chong-Wan Kim, J.O.C. 1983, 48, 1550-1552).
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Li].[OH:3][C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][C:10](O)=[O:11])=[CH:6][CH:5]=1.Cl[Si](C)(C)[CH3:17].Cl>O1CCCC1>[OH:3][C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][C:10](=[O:11])[CH3:17])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
140 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
7.6 g
Type
reactant
Smiles
OC1=CC=C(OCC(=O)O)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
39 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
360 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 40 hours at 22° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
to rise to 22° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate (4×200 ml)
WASH
Type
WASH
Details
the combined extracts washed with aqueous sodium bicarbonate (2×300 ml), brine (100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude ketone was purified by chromatography
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
OC1=CC=C(OCC(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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